molecular formula C9H15N3 B13645045 6-Isobutylpyridine-2,3-diamine

6-Isobutylpyridine-2,3-diamine

Cat. No.: B13645045
M. Wt: 165.24 g/mol
InChI Key: NPZJGTWCZMOAQB-UHFFFAOYSA-N
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Description

Product Overview 6-Isobutylpyridine-2,3-diamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a derivative of 2,3-diaminopyridine, it serves as a versatile building block for the construction of more complex nitrogen-containing heterocycles . Research Applications and Value The primary research value of this compound lies in its role as a key synthetic intermediate. Compounds featuring the 2,3-diaminopyridine structure are fundamental precursors in the synthesis of fused heterocyclic systems, such as pyrido[3,4-b]pyrazines and other polycyclic structures, which are cores of interest in various pharmaceutical and material science investigations . The isobutyl substituent at the 6-position can be explored to modulate the compound's lipophilicity and steric properties, influencing its interaction with biological targets or material surfaces. Diaminopyridine derivatives are known to be inhibitors of enzymes like dihydrofolate reductase (DHFR) in the folate metabolism pathway, and while the specific activity of this compound must be established by the researcher, its structural similarity provides a basis for such research . Handling and Storage Based on the handling of similar diaminopyridine compounds, this product should be stored in a dark place under an inert atmosphere . Standard safety precautions for laboratory chemicals should be followed. The hazard statements for analogous compounds include warnings that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Note This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Key data points, including the CAS number, definitive molecular formula, and confirmed molecular weight for this specific compound, were not available in the searched sources and require verification by the supplier.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

6-(2-methylpropyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H15N3/c1-6(2)5-7-3-4-8(10)9(11)12-7/h3-4,6H,5,10H2,1-2H3,(H2,11,12)

InChI Key

NPZJGTWCZMOAQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)N)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Amination and Reduction

A notable preparation method involves a two-step microwave-assisted process starting from 4-nitro-N-isobutylpyridin-2-amine:

  • Step 1: Formation of 4-nitro-N-isobutylpyridin-2-amine
    Starting material 3-nitropyridin-2-amine is reacted with isobutylamine under microwave irradiation at 170 °C, 800 W power, and 40 bar pressure for 1 hour in acetonitrile solvent. This yields the intermediate 4-nitro-N-isobutylpyridin-2-amine with a 97% yield as a yellow oil.
    Characterization data:

    • ^1H NMR (600 MHz, DMSO): aromatic protons at δ 8.48–6.75 ppm; methyl protons at δ 3.04 ppm (d, 6H).
    • ^13C NMR (151 MHz, DMSO): δ 156.05, 152.41, 135.09, 127.58, 111.48, 28.23 ppm.
    • Elemental analysis consistent with C6H7N3O2 composition.
  • Step 2: Reduction to this compound
    The nitro intermediate (0.50 g, 2.56 mmol) is subjected to catalytic hydrogenation using ammonium formate (0.65 g, 10.22 mmol) and 0.025 g of palladium on carbon (Pd/C) under microwave irradiation for 6 minutes. This leads to reduction of the nitro group to an amino group, yielding this compound as a dark oil with 85% yield.
    Characterization data:

    • ^1H NMR (300 MHz, DMSO): aromatic protons at δ 7.33, 6.64, 6.30 ppm; NH and NH2 protons at δ 5.5 and 4.67 ppm; isobutyl protons at δ 3.12 (t), 1.87 (m), and 0.90 (d, 6H).
    • ^13C NMR (151 MHz, DMSO): δ 147.96, 134.82, 129.93, 117.24, 111.82, 48.70, 27.49 ppm.
    • Elemental analysis: calculated C 58.51%, H 7.37%, N 34.12%; found C 58.65%, H 7.20%, N 34.67%.

This microwave-assisted method is efficient, with short reaction times and good yields, and uses relatively mild conditions.

General Heating Method with Amines

Other related compounds such as N2-phenylpyridine-2,3-diamine and N2-isobutylpyridine-2,3-diamine can be prepared by heating corresponding 3-nitropyridin-2-amines with the respective amines under microwave irradiation or conventional heating:

  • Microwave irradiation at 110–170 °C, 300–800 W power, for 6–60 minutes in acetonitrile with excess amine.
  • Purification by column chromatography on silica gel using dichloromethane as eluent.
  • This method allows substitution at the N2 position with various amines, including isobutylamine, to yield the diamine derivatives.

Summary Table of Preparation Conditions and Outcomes

Step Reagents/Conditions Time Yield (%) Product Description Key Characterization Data
Formation of 4-nitro-N-isobutylpyridin-2-amine 3-nitropyridin-2-amine + isobutylamine, microwave, 170 °C, 800 W, 40 bar, acetonitrile 1 hour 97 Yellow oil ^1H NMR (600 MHz, DMSO), ^13C NMR, Elemental analysis
Reduction to this compound Ammonium formate, Pd/C catalyst, microwave, 6 min 6 minutes 85 Dark oil ^1H NMR (300 MHz, DMSO), ^13C NMR, Elemental analysis
Alternative amination methods Heating with amines, microwave or oil bath, 110–170 °C 6–60 minutes Variable Aminated pyridine derivatives Purification by chromatography

Research Outcomes and Notes

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
  • Use of ammonium formate and Pd/C allows mild, efficient reduction of nitro groups to amines without harsh conditions.
  • Purification via silica gel chromatography with dichloromethane is effective for isolating pure diamine products.
  • Elemental analysis and NMR data confirm high purity and correct substitution patterns.
  • These methods are scalable and adaptable for synthesizing various substituted pyridine diamines with different alkyl or aryl substituents.

Chemical Reactions Analysis

Types of Reactions

6-Isobutylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Isobutylpyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The diamine groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Substituent Variations at Position 6

Key structural analogs differ in the substituent at position 6, which modulates electronic, steric, and solubility properties:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
6-Isobutylpyridine-2,3-diamine Isobutyl (-CH₂CH(CH₂)₂) C₉H₁₅N₃ 165.24 High lipophilicity
6-Isopropylpyridine-2,3-diamine Isopropyl (-CH(CH₃)₂) C₈H₁₃N₃ 151.21 Intermediate lipophilicity
6-(Difluoromethyl)pyridine-2,5-diamine Difluoromethyl (-CF₂H) C₆H₇F₂N₃ 159.14 Enhanced electronic effects
6-(Oxetan-3-yloxy)pyridine-2,3-diamine Oxetan-3-yloxy C₁₁H₁₅N₃O₂ 233.26 Improved solubility due to ether group
6-Bromopyridine-2,3-diamine Bromo (-Br) C₅H₆BrN₃ 188.03 Precursor for imidazo derivatives

Key Observations :

  • Lipophilicity : Isobutyl and isopropyl groups increase lipophilicity compared to polar substituents (e.g., oxetan-3-yloxy), enhancing membrane permeability .
  • Synthetic Utility : Bromo-substituted derivatives serve as intermediates for synthesizing bioactive imidazo[4,5-b]pyridines with antimicrobial and antioxidant activities .

Anticancer Potential

  • This highlights the importance of diamine motifs in anticancer activity.
  • Dimerization Products : Pyridine-2,3-diamine dimers, synthesized via oxidative dimerization (catalyzed by Burkholderia sp. MAK1), show promise as anticancer agents . The bulkier isobutyl group in this compound may influence dimer stability or target interactions.

Antimicrobial Activity

  • Imidazo[4,5-b]pyridines : 6-Bromopyridine-2,3-diamine derivatives exhibit broad-spectrum antibacterial and antifungal activities . Substituent size (e.g., isobutyl vs. bromo) may alter binding to microbial enzymes.
  • Quinoline Diamines: Compounds like Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) demonstrate antimalarial activity, underscoring the role of diamine chains in targeting pathogens .

Solubility and Stability

  • Isobutyl vs.
  • Dimerization : Pyridine-2,3-diamine derivatives undergo oxidative dimerization to form fused heterocycles, a property shared by this compound. Dimer stability may vary with substituent bulk .

Q & A

Q. How do steric and electronic effects of the isobutyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky isobutyl group hinders Suzuki-Miyaura coupling at adjacent positions. Electronic effects (EDG from NH₂) activate the pyridine ring for electrophilic substitution. Hammett studies (σ values) quantify substituent effects .

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